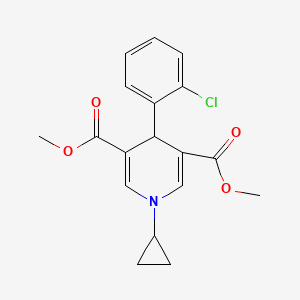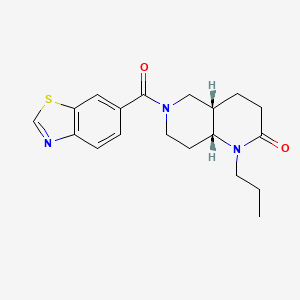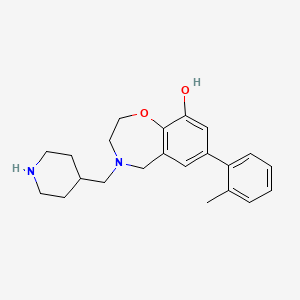![molecular formula C19H22N2O4 B5489932 N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5489932.png)
N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide, commonly known as DMF, is a small molecule that has been extensively studied for its potential applications in scientific research. DMF is a furan derivative and is classified as a nonsteroidal anti-inflammatory drug (NSAID). In recent years, DMF has gained significant attention due to its unique chemical properties and its potential to modulate various biological processes.
作用機序
DMF exerts its biological effects through various mechanisms. One of the primary mechanisms is the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. DMF activates Nrf2 by covalently modifying cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), which sequesters Nrf2 in the cytoplasm. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation into the nucleus, where it binds to antioxidant response elements (AREs) and activates the expression of target genes.
Biochemical and Physiological Effects:
DMF has been shown to modulate various biochemical and physiological processes. DMF can induce the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). DMF can also inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. In addition, DMF can modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These properties make DMF a potential therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
実験室実験の利点と制限
DMF has several advantages for lab experiments. DMF is a small molecule that can easily penetrate cell membranes and reach intracellular targets. DMF is also stable and can be stored for extended periods without degradation. However, DMF has some limitations for lab experiments. DMF can be toxic at high concentrations, and its effects can be cell-type dependent. DMF can also interfere with some assays, such as assays that measure the activity of cytochrome P450 enzymes.
将来の方向性
DMF research is an active area of investigation, and several future directions can be pursued. One potential direction is the development of DMF analogs that have improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of DMF in the regulation of autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis. DMF has been shown to induce autophagy in some cell types, and further investigation is needed to elucidate the mechanism of this effect. Finally, DMF research can be expanded to investigate its potential applications in other disease areas, such as metabolic diseases and infectious diseases.
Conclusion:
In conclusion, DMF is a small molecule that has been extensively studied for its potential applications in scientific research. DMF modulates various biological processes, including the immune system, oxidative stress, and inflammation. DMF has several advantages for lab experiments, but its effects can be cell-type dependent and can interfere with some assays. DMF research is an active area of investigation, and several future directions can be pursued to further elucidate its mechanism of action and potential therapeutic applications.
合成法
DMF can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 1-(4-methoxyphenyl)-2-(diethylamino)acrylonitrile. This intermediate compound can then be reacted with furfurylamine to produce DMF. Another method involves the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 1-(4-methoxyphenyl)-2-(diethylamino)acrylamide, which can be cyclized using furfurylamine to produce DMF.
科学的研究の応用
DMF has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the modulation of the immune system. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation. DMF has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These properties make DMF a potential therapeutic agent for various immune-mediated disorders, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
N-[(E)-3-(diethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-21(5-2)19(23)16(20-18(22)17-7-6-12-25-17)13-14-8-10-15(24-3)11-9-14/h6-13H,4-5H2,1-3H3,(H,20,22)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZMHEBGFSWHJQ-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6081288 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489852.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(5-bromo-2-thienyl)methylene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5489877.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5489878.png)
![2-(1H-benzimidazol-2-yl)-3-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B5489879.png)
![N-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}urea](/img/structure/B5489883.png)
![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)
![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5489918.png)
